molecular formula C15H20N2O3 B10979119 N-cycloheptyl-3-methyl-4-nitrobenzamide

N-cycloheptyl-3-methyl-4-nitrobenzamide

Cat. No.: B10979119
M. Wt: 276.33 g/mol
InChI Key: HWWJRCFCHYCBBL-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is characterized by the presence of a cycloheptyl group, a methyl group, and a nitro group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Cycloheptylation: The cycloheptyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting the nitrated benzene derivative with cycloheptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the cycloheptylated nitrobenzene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: N-cycloheptyl-3-methyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-cycloheptyl-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-cycloheptyl-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cycloheptyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

N-cycloheptyl-3-methyl-4-nitrobenzamide can be compared with other similar compounds such as:

    N-cycloheptyl-4-methyl-3-nitrobenzamide: Similar structure but with different substitution pattern on the benzene ring.

    N-cycloheptyl-3-methyl-4-aminobenzamide: The amino derivative obtained by reduction of the nitro group.

    N-cycloheptyl-3-carboxy-4-nitrobenzamide: The carboxylic acid derivative obtained by oxidation of the methyl group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H20N2O3/c1-11-10-12(8-9-14(11)17(19)20)15(18)16-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,16,18)

InChI Key

HWWJRCFCHYCBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-]

Origin of Product

United States

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